molecular formula C12H16F3IN2O B2872626 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1855950-18-3

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2872626
CAS No.: 1855950-18-3
M. Wt: 388.173
InChI Key: XTEBKLGIWCXCLU-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a trifluoropropoxy group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Attachment of the trifluoropropoxy group: This final step involves the reaction of the iodinated pyrazole with a trifluoropropyl alcohol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases such as potassium carbonate are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industrial applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.

    1-cyclopentyl-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.

    1-cyclopentyl-4-fluoro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The trifluoropropoxy group also imparts specific electronic properties that can affect its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-cyclopentyl-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3IN2O/c13-12(14,15)5-6-19-8-11-10(16)7-18(17-11)9-3-1-2-4-9/h7,9H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEBKLGIWCXCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)COCCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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